(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes diiodo and methylamino groups attached to a benzylidene moiety, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include:
Formation of the Benzylidene Moiety: This involves the reaction of 3,5-diiodo-4-(methylamino)benzaldehyde with an appropriate reagent to form the benzylidene group.
Pyrimidine Trione Core Formation: The pyrimidine trione core is synthesized through a cyclization reaction involving 3,5-dimethylphenyl and appropriate reagents under controlled conditions.
Final Coupling: The benzylidene moiety is then coupled with the pyrimidine trione core under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used to study the effects of diiodo and methylamino groups on biological systems. It may serve as a probe for investigating enzyme interactions or cellular pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure could be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The diiodo and methylamino groups may interact with enzymes or receptors, modulating their activity. The pyrimidine trione core could also play a role in binding to specific proteins or nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Suberanilic Acid: This compound has antibacterial activity and a different mechanism of action compared to the pyrimidine trione compound.
Uniqueness
The uniqueness of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of diiodo and methylamino groups with a pyrimidine trione core. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H17I2N3O3 |
---|---|
Molecular Weight |
601.2 g/mol |
IUPAC Name |
(5E)-5-[[3,5-diiodo-4-(methylamino)phenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17I2N3O3/c1-10-4-11(2)6-13(5-10)25-19(27)14(18(26)24-20(25)28)7-12-8-15(21)17(23-3)16(22)9-12/h4-9,23H,1-3H3,(H,24,26,28)/b14-7+ |
InChI Key |
DOGSEOOQFSCNJH-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)NC)I)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)NC)I)C(=O)NC2=O)C |
Origin of Product |
United States |
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